molecular formula C10H17ClN2O2 B7970917 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

Cat. No.: B7970917
M. Wt: 232.71 g/mol
InChI Key: NELOGWUHMHJULX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is a chemical compound with a complex structure that includes an aminomethyl group, a dimethylbenzamide core, and a hydrochloride hydrate component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-(aminomethyl)benzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final hydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzeneboronic acid hydrochloride: This compound shares a similar aminomethyl group but differs in its boronic acid functionality.

    N,N-Dimethylbenzamide: This compound has a similar benzamide core but lacks the aminomethyl group and hydrochloride hydrate component.

Uniqueness

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylbenzamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH.H2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;;/h3-6H,7,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELOGWUHMHJULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863548-47-4
Record name 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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